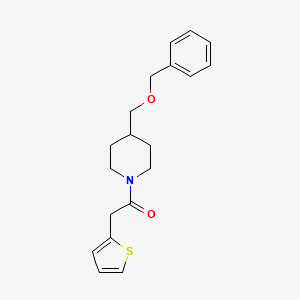

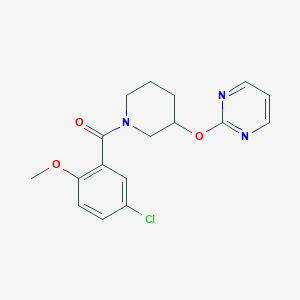

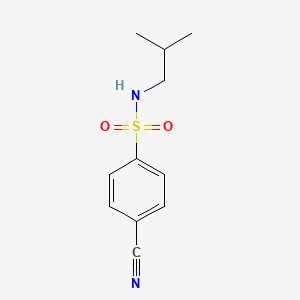

![molecular formula C11H8ClNO3S B2704245 Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate CAS No. 338756-33-5](/img/structure/B2704245.png)

Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C11H8ClNO3S and its molecular weight is 269.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Material Science Applications

Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate, although not directly mentioned in the available literature, shares structural similarities with various thiophene derivatives that have been extensively studied for their applications in material science and synthesis. For instance, thiophene derivatives have been synthesized and investigated for their potential in creating new heterocyclic systems. Such compounds have shown promise in the development of advanced materials due to their unique chemical properties (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018). Additionally, the structural modification of thiophene-based compounds has been explored for enhancing the performance of organic electronic devices, such as solar cells, by improving the stability and efficiency of the active materials involved (Zhao et al., 2009).

Photocatalysis and Environmental Applications

Thiophene derivatives have been utilized in photocatalytic applications, demonstrating significant activity in the degradation of pollutants under visible light. For example, poly(3-hexylthiophene)-modified TiO2 has shown high efficiency in degrading methyl orange, indicating the potential of thiophene-based compounds in environmental remediation and the development of efficient photocatalytic systems (Wang et al., 2009).

Chemical Intermediates in Pharmaceutical and Agrochemical Production

Thiophene derivatives, due to their reactive nature, serve as key intermediates in the synthesis of a variety of pharmaceutical and agrochemical products. The manipulation of their chemical structure enables the creation of compounds with desired biological activities. For instance, the development of new antibacterial agents through the synthesis of 1,3,4-oxadiazole thioether derivatives containing thiophene moieties has been reported. These compounds exhibit promising antibacterial activities against specific pathogens, highlighting the versatility of thiophene derivatives in medicinal chemistry (Song et al., 2017).

Photostability and Device Performance

The study of thiophene-based polymers in organic solar cells has provided insights into the mechanisms of photodegradation and stabilization, crucial for enhancing the longevity and efficiency of these devices. By understanding the interaction between thiophene polymers and other components within the solar cell, researchers have identified strategies to mitigate degradation and improve device stability, which is essential for the practical application of organic photovoltaic technology (Tournebize et al., 2013).

Propriétés

IUPAC Name |

methyl 3-(6-chloropyridin-2-yl)oxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S/c1-15-11(14)10-7(5-6-17-10)16-9-4-2-3-8(12)13-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFZVJFQSZPFMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=NC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

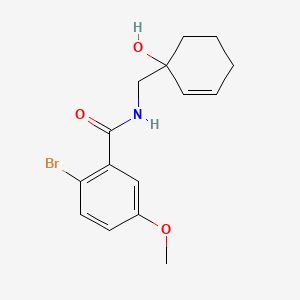

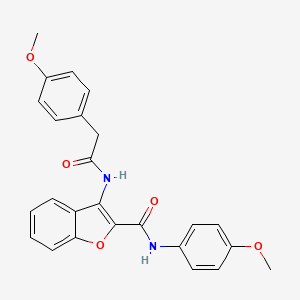

![3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B2704163.png)

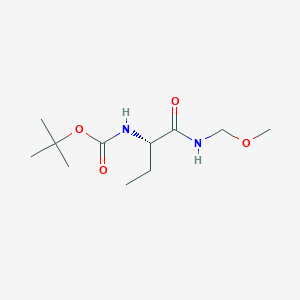

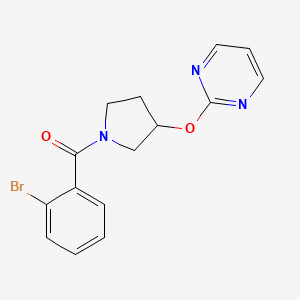

![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)

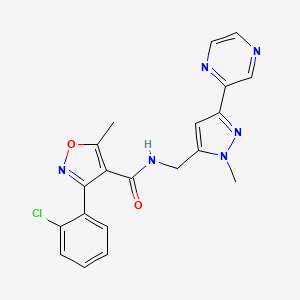

![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)

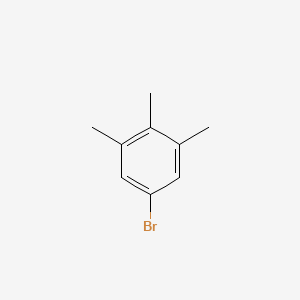

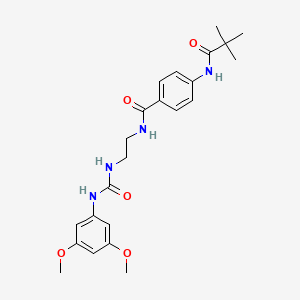

![Tert-butyl 3-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B2704180.png)